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Compound of Interest

Compound Name: 7-Chloro-1H-pyrrolo[3,2-Cjpyridine

An In-depth Technical Guide to 7-Chloro-1H-pyrrolo[3,2-c]pyridine and Its Derivatives

This guide provides a comprehensive overview of 7-Chloro-1H-pyrrolo[3,2-c]pyridine, a
significant heterocyclic compound in medicinal chemistry. We will delve into its chemical
identity, synthesis, and the extensive biological activities of its derivatives, particularly focusing
on their roles as potent anticancer agents through mechanisms such as tubulin polymerization
and FMS kinase inhibition. This document is intended for researchers, scientists, and
professionals in the field of drug development.

Compound Identification

The IUPAC name for the compound is 7-Chloro-1H-pyrrolo[3,2-c]pyridine. It is a member of
the pyrrolopyridine class of bicyclic heterocycles. It is important to distinguish this isomer from
its positional isomers, such as 7-Chloro-1H-pyrrolo[2,3-c]pyridine and 7-Chloro-1H-pyrrolo[3,2-
b]pyridine, which are also utilized in chemical synthesis. 7-Chloro-1H-pyrrolo[3,2-c]pyridine
serves as a crucial intermediate in the synthesis of various pharmaceutical compounds, notably
in the development of selective and potent kinase inhibitors for cancer therapy.[1]

Property Value

IUPAC Name 7-Chloro-1H-pyrrolo[3,2-c]pyridine
Molecular Formula C7HsCIN2

Molecular Weight 152.58 g/mol

CAS Number 1260771-44-5
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Synthesis of the 1H-pyrrolo[3,2-c]pyridine Core

The synthesis of the 1H-pyrrolo[3,2-c]pyridine scaffold is a multi-step process. While a specific
protocol for the 7-chloro derivative is not readily available in public literature, the synthesis of its
derivatives provides a clear pathway to the core structure. A representative synthesis of a key
intermediate, 6-bromo-1H-pyrrolo[3,2-c]pyridine, is outlined below, which can be further
modified to introduce the 7-chloro substituent.

General Synthetic Pathway

The synthesis of the 1H-pyrrolo[3,2-c]pyridine core can be achieved starting from a substituted
pyridine. For instance, a synthetic route to 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-
c]pyridines begins with commercially available 2-bromo-5-methylpyridine.[2] This starting
material undergoes oxidation, nitration, and reaction with N,N-dimethylformamide dimethyl
acetal to yield a key intermediate.[2]

Experimental Protocol: Synthesis of 6-bromo-1H-
pyrrolo[3,2-c]pyridine

A general procedure for the synthesis of the 6-bromo-1H-pyrrolo[3,2-c]pyridine intermediate is
as follows:

To a reaction vessel, add (E)-2-bromo-5-(2-(dimethylamino)vinyl)-4-nitropyridine-1-oxide
(23.8 mmol, 3.97 g), iron powder (55.7 mmol, 3.11 g), and acetic acid (80 mL).[2]

« Stir the reaction mixture for 5 hours at 100 °C.[2]

o After completion, filter the mixture and concentrate it in vacuo.[2]

o Adjust the pH to 8 with an aqueous sodium carbonate solution and extract the product with
ethyl acetate.[2]

e Wash the organic portion with brine, dry it over anhydrous Na2SOa4, and concentrate it in
vacuo to yield the product.[2]

This bromo-substituted intermediate can then be used in cross-coupling reactions, such as
Suzuki reactions, to introduce various aryl groups at the 6-position.[2]
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Biological Activity and Therapeutic Potential

While 7-Chloro-1H-pyrrolo[3,2-c]pyridine itself is primarily a synthetic intermediate, its
derivatives have demonstrated significant biological activities, particularly as anticancer agents.

Anticancer Activity via Tubulin Polymerization Inhibition

A series of 1H-pyrrolo[3,2-c]pyridine derivatives have been designed and synthesized as
inhibitors of the colchicine-binding site on tubulin.[2][3]

These derivatives disrupt the dynamics of microtubule formation by inhibiting tubulin
polymerization.[2][3] This leads to an arrest of the cell cycle in the G2/M phase, which
subsequently induces apoptosis in cancer cells.[2][3]
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Caption: Anticancer mechanism via tubulin polymerization inhibition.
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Several derivatives have shown potent activity against various cancer cell lines. The half-
maximal inhibitory concentrations (ICso) for a particularly potent derivative, designated as 10t,
are presented below.[2]

Cell Line Cancer Type ICso0 (uM) of Derivative 10t
HelLa Cervical Cancer 0.12
SGC-7901 Gastric Cancer 0.15
MCF-7 Breast Cancer 0.21

The antiproliferative activity of these compounds is typically assessed using an MTT (3-(4,5-
dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

e Seed cancer cells (e.g., HeLa, SGC-7901, MCF-7) in 96-well plates and incubate for 24
hours.

o Treat the cells with various concentrations of the test compounds and incubate for an
additional 48 hours.

e Add MTT solution to each well and incubate for 4 hours to allow for the formation of
formazan crystals.

» Dissolve the formazan crystals in a suitable solvent (e.g., DMSO).
* Measure the absorbance at a specific wavelength (e.g., 490 nm) using a microplate reader.

o Calculate the ICso values from the dose-response curves.

FMS Kinase Inhibition

Derivatives of 1H-pyrrolo[3,2-c]pyridine have also been identified as potent inhibitors of FMS
kinase (also known as colony-stimulating factor-1 receptor, CSF-1R).[4] FMS kinase is over-
expressed in several cancers and is involved in inflammatory diseases.[4]

By inhibiting FMS kinase, these compounds can block the signaling pathways that lead to the
proliferation and survival of monocyte/macrophage lineage cells, which are often implicated in
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tumor progression and inflammation.[4]
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Caption: Simplified FMS kinase signaling pathway and its inhibition.

A series of eighteen pyrrolo[3,2-c]pyridine derivatives were tested for their inhibitory effect

against FMS kinase. The most potent compounds are highlighted below.[4]
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Compound FMS Kinase ICso (nM)
le 60
1r 30
KIST101029 (Lead Compound) 96

Derivative 1r also demonstrated potent antiproliferative activity against a panel of ovarian,
prostate, and breast cancer cell lines, with 1Cso values ranging from 0.15 to 1.78 puM.[4]

The inhibitory activity against FMS kinase can be determined using a variety of in vitro kinase
assay kits, often based on fluorescence or luminescence.

Add the FMS kinase enzyme, a suitable substrate (e.g., a poly-Glu,Tyr peptide), and ATP to
the wells of a microplate.

e Add the test compounds at various concentrations.
 Incubate the mixture to allow the kinase reaction to proceed.
o Stop the reaction and add a detection reagent that binds to the phosphorylated substrate.

e Measure the signal (e.g., fluorescence) which is proportional to the amount of
phosphorylated substrate.

» Calculate the percent inhibition and determine the 1Cso values.[4]

Conclusion

7-Chloro-1H-pyrrolo[3,2-c]pyridine is a valuable scaffold in medicinal chemistry. While the
compound itself is primarily a building block, its derivatives exhibit a wide range of potent
biological activities, making them promising candidates for the development of new
therapeutics. The demonstrated efficacy of these derivatives as inhibitors of tubulin
polymerization and FMS kinase underscores the importance of the 1H-pyrrolo[3,2-c]pyridine
core in designing novel anticancer and anti-inflammatory agents. Further research into this and
related compounds is warranted to explore their full therapeutic potential.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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